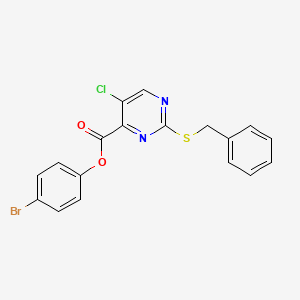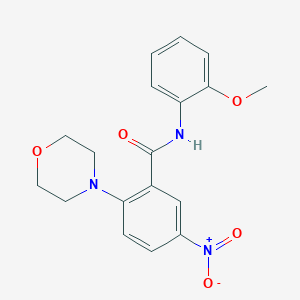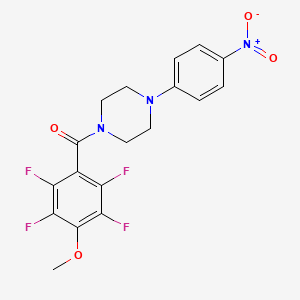![molecular formula C20H23N3O4 B4217341 3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone](/img/structure/B4217341.png)
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone
概要
説明
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline derivative structure, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of quinoline . This reaction involves the condensation of an anhydride with an imine to form a lactam, which can then be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to accelerate the reaction rate and improve efficiency .
化学反応の分析
Types of Reactions
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amine derivatives .
科学的研究の応用
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may disrupt biological membrane systems or inhibit specific enzymes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and exhibit comparable biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds also have a quinoline core and are studied for their antileishmanial properties.
Uniqueness
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a quinoline core with nitro and methoxypropyl groups makes it a versatile compound for various applications .
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-27-13-5-11-21-17-10-9-16(14-19(17)23(25)26)20(24)22-12-4-7-15-6-2-3-8-18(15)22/h2-3,6,8-10,14,21H,4-5,7,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHHYYCKTIPPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethyl}diethylamine hydrobromide](/img/structure/B4217261.png)
![2-(1-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4217275.png)

![6-(2-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B4217282.png)
![Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone](/img/structure/B4217288.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4217293.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4217298.png)
![1-(3-ETHOXYPHENYL)-3-{4-[4-(4-FLUOROBENZOYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4217314.png)
![N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride](/img/structure/B4217322.png)


![1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B4217337.png)
![N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B4217351.png)
![N-ethyl-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4217366.png)
